molecular formula C18H22ClNO2 B13736576 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 20226-05-5

1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B13736576
CAS No.: 20226-05-5
M. Wt: 319.8 g/mol
InChI Key: DNQXTZKEFIGUGG-UHFFFAOYSA-N
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Description

1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound is also referred to as heliamine and is an alkaloid isolated from the Mexican cereoid, Backebergia militaris .

Preparation Methods

The synthesis of 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. The Petasis reaction forms a diastereomeric morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline core via the Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinolines, while reduction may produce fully saturated derivatives .

Mechanism of Action

The mechanism of action of 1-Benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It may act as an inhibitor of specific enzymes or receptors, thereby modulating biological processes. For example, some tetrahydroisoquinoline derivatives have been shown to inhibit catechol-O-methyltransferase (COMT), an enzyme involved in the metabolism of neurotransmitters .

Comparison with Similar Compounds

Properties

CAS No.

20226-05-5

Molecular Formula

C18H22ClNO2

Molecular Weight

319.8 g/mol

IUPAC Name

1-benzyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride

InChI

InChI=1S/C18H21NO2.ClH/c1-20-17-11-14-8-9-19-16(15(14)12-18(17)21-2)10-13-6-4-3-5-7-13;/h3-7,11-12,16,19H,8-10H2,1-2H3;1H

InChI Key

DNQXTZKEFIGUGG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=CC=C3)OC.Cl

Origin of Product

United States

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